1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EIDD-2749 involves the fluorination of uridine at the 4’ position. The process typically includes the use of fluorinating agents under controlled conditions to ensure the selective introduction of the fluorine atom. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of EIDD-2749 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving multiple purification steps such as crystallization and chromatography. The production is carried out under stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: EIDD-2749 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in EIDD-2749, altering its chemical properties.
Substitution: The fluorine atom at the 4’ position can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorouridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
EIDD-2749 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination on nucleosides.
Biology: The compound is employed in research on viral replication and inhibition mechanisms.
Medicine: EIDD-2749 is being investigated as a potential therapeutic agent for treating respiratory syncytial virus and severe acute respiratory syndrome coronavirus 2 infections.
Industry: The compound’s antiviral properties make it a valuable candidate for developing antiviral drugs .
Mechanism of Action
EIDD-2749 exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. The compound incorporates into the viral RNA, causing transcriptional stalling and preventing the virus from replicating effectively. This mechanism is particularly effective against respiratory syncytial virus and severe acute respiratory syndrome coronavirus 2 .
Comparison with Similar Compounds
Molnupiravir (EIDD-2801): Another ribonucleoside analog with broad-spectrum antiviral activity.
Remdesivir: A nucleotide analog that inhibits RNA-dependent RNA polymerase.
Favipiravir: A pyrazinecarboxamide derivative with antiviral properties.
Uniqueness of EIDD-2749: EIDD-2749 stands out due to its high selectivity index and efficacy in inhibiting a wide range of RNA viruses. Its oral bioavailability and ability to treat infections with once-daily dosing make it a unique and promising candidate compared to other antiviral compounds .
Properties
Molecular Formula |
C9H11FN2O6 |
---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6?,7+,9+/m0/s1 |
InChI Key |
RDCYLPRXPILMRP-YUOMSVSZSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@](O2)(CO)F)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O |
Origin of Product |
United States |
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